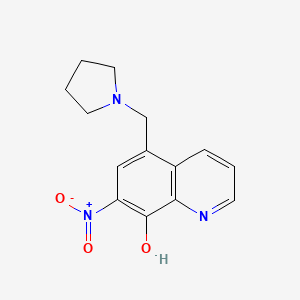

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related quinoline derivatives involves innovative methods that provide access to these complex molecules. For example, the transition-metal-free synthesis of 3-(1-pyrrolidinyl)quinolines highlights a methodology where a carbanion adds to nitrobenzenes, forming quinolines or quinoline 1-oxides depending on the nitrobenzene structure. This synthesis approach underscores the potential for creating 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol through similar strategies, emphasizing the importance of nitration and cyclization reactions in constructing the quinoline core (Bujok et al., 2017).

Molecular Structure Analysis

The molecular structure of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol can be inferred through studies on similar compounds, indicating a complex architecture where the nitro and quinolinol groups play a crucial role in defining its chemical behavior. Studies on related compounds, such as the ground and lowest excited triplet state dissociation constants of mononitroquinolinols, provide insights into the electronic structure and intramolecular interactions, which are critical for understanding the reactivity and properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol (Aaron et al., 1972).

Chemical Reactions and Properties

The reactivity of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol is shaped by its nitro and quinolinol groups. The nitro group can undergo various chemical reactions, including reduction to amino groups, which opens pathways for further functionalization. Additionally, the quinolinol moiety can participate in metal chelation and hydrogen bonding, contributing to its chemical versatility. Studies on similar compounds offer a window into these reactions, where the manipulation of quinolinolates with metal complexes indicates the potential for diverse chemical transformations (Maejima et al., 1990).

Physical Properties Analysis

The physical properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, including solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific studies on this compound may be limited, insights can be drawn from related compounds that exhibit unique physical characteristics due to their molecular structure. For instance, the study of 5- and 7-substituted 2-methyl-8-quinolinols provides valuable information on how substitutions on the quinoline ring can affect these physical properties (Gershon & McNeil, 1972).

Chemical Properties Analysis

The chemical properties of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by its functional groups. Studies on the chemical behavior of nitroquinolinols under various conditions can shed light on the reactivity patterns of this compound, including its potential for participating in nucleophilic substitutions or electrophilic additions. The exploration of such reactions is crucial for harnessing the compound's full potential in synthetic applications (Aaron et al., 1972).

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, like its related compounds, exhibits unique reactivity that enables its use in diverse chemical synthesis processes. For instance, nitro heteroaromatic compounds such as quinoxalines demonstrate ambident reactivity. In particular conditions, these compounds can undergo reactions to form either pyrimidine N-oxides or pyrroles, showcasing their versatile nature in chemical transformations (Murashima et al., 1996). Moreover, nitrative bicyclization of diynes, a method that can potentially apply to the synthesis pathways involving 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, enables the creation of skeletally diverse tricyclic pyrroles, highlighting the compound's utility in developing new molecular frameworks (Wang et al., 2022).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 8-quinolinol, closely related to 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, have been used for the preconcentration of trace metals from seawater, demonstrating the compound's potential in environmental monitoring and analytical methodologies. The immobilization of 8-quinolinol on various supports has shown effective in recovering metals with high accuracy, indicating the utility of such compounds in trace metal analysis (Willie, Sturgeon, & Berman, 1983).

Biological Applications

Although direct research focusing on the specific biological applications of 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol was not found, related compounds have shown significant biological activity. For example, derivatives of quinolinols have been evaluated for their antimycobacterial activity, suggesting the potential for 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol and its derivatives in antimicrobial and antituberculosis research (Guillon et al., 2004).

Corrosion Inhibition

Quinoline and its derivatives, including 7-nitro-5-(1-pyrrolidinylmethyl)-8-quinolinol, are known for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, making them valuable in materials science and engineering for protecting metals and alloys in aggressive environments. The electron-rich nature of these molecules allows them to form stable complexes with metal surfaces, offering a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).

Propiedades

IUPAC Name |

7-nitro-5-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14-12(17(19)20)8-10(9-16-6-1-2-7-16)11-4-3-5-15-13(11)14/h3-5,8,18H,1-2,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJDLIPVEZBXHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)